molecular formula C16H17N3O2 B2645564 N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide CAS No. 2177060-77-2

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2645564
CAS No.: 2177060-77-2
M. Wt: 283.331
InChI Key: ZQWZMJNGQFZJKT-UHFFFAOYSA-N
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Description

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group attached to a pyrimidine ring, and a phenoxyacetamide moiety. It is often utilized in various fields such as chemistry, biology, and medicine due to its potential biological activities and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide typically involves the reaction of 6-cyclopropylpyrimidine-4-carbaldehyde with phenoxyacetic acid in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
  • N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(2-methoxyphenyl)acetamide
  • **N-((6-cyclopropylpyrimidin-4-yl)methyl)-2-(4,5

Properties

IUPAC Name

N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-16(10-21-14-4-2-1-3-5-14)17-9-13-8-15(12-6-7-12)19-11-18-13/h1-5,8,11-12H,6-7,9-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWZMJNGQFZJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=NC(=C2)CNC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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